

"physical and chemical properties of piperidone derivatives"

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Compound of Interest

Compound Name: *Methyl 1-benzyl-6-oxopiperidine-3-carboxylate*

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An In-depth Technical Guide to the Physical and Chemical Properties of Piperidone Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidone and its derivatives are heterocyclic organic compounds that serve as fundamental building blocks in medicinal chemistry and pharmaceutical development.[1] The piperidone scaffold, a six-membered ring containing a nitrogen atom and a ketone group, is a key structural motif found in a vast number of biologically active molecules and natural alkaloids.[2] [3] These compounds are precursors to the piperidine ring, a ubiquitous moiety in many drug candidates.[1] The versatility of the piperidone core, particularly the reactivity of its carbonyl group, allows for extensive chemical modification, leading to a wide array of derivatives with diverse pharmacological activities.[2] These activities include anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[2][4] A thorough understanding of the physical and chemical properties of piperidone derivatives is therefore essential for the rational design, synthesis, and development of new therapeutic agents.

This technical guide provides a comprehensive overview of the core physicochemical properties of piperidone derivatives, detailed experimental protocols for their characterization, and insights into their biological mechanisms of action.

Physical Properties of Piperidone Derivatives

The physical properties of piperidone derivatives, such as melting point, boiling point, solubility, and pKa, are critical parameters that influence their behavior in biological systems, as well as their formulation and handling.^{[5][6]} These properties are largely determined by the nature and position of substituents on the piperidone ring.

Quantitative Data

The following table summarizes the key physical properties of the parent piperidone structures and selected derivatives.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Solubility	pKa
2-Piperidone	C ₅ H ₉ NO	99.13	38-40[7]	256[7]	Soluble in chloroform, methanol[7]	-
4-Piperidone	C ₅ H ₉ NO	99.13	-	~150-152 (reduced pressure) [8]	Soluble in water and organic solvents[8]	-
Piperidine (parent amine)	C ₅ H ₁₁ N	85.15	-7 to -9[9]	106[9][10]	Miscible with water, alcohol, ether, chloroform[11][12]	11.22 (conjugate acid)[10]
(Z)-5-(furan-2-ylmethylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one	C ₁₃ H ₁₄ N ₂ O ₂ S	278.33	170-172[13]	-	-	-
(Z)-5-(thiophen-2-ylmethylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one	C ₁₃ H ₁₄ N ₂ O ₂ S ₂	294.40	174-175[13]	-	-	-

Experimental Protocols for Determining Physical Properties

Accurate determination of physical properties is fundamental to compound identification and purity assessment.^[6]

1.2.1. Melting Point Determination The melting point is a crucial indicator of a solid compound's purity.^[5]

- Protocol:
 - A small, dry sample of the piperidone derivative is finely powdered.
 - The powder is packed into a capillary tube to a height of approximately 5 mm.^[5]
 - The capillary tube is placed in a melting point apparatus.^[5]
 - The sample is heated gradually, and the temperature is monitored closely.
 - The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.^[5] A narrow melting range typically indicates a high degree of purity.

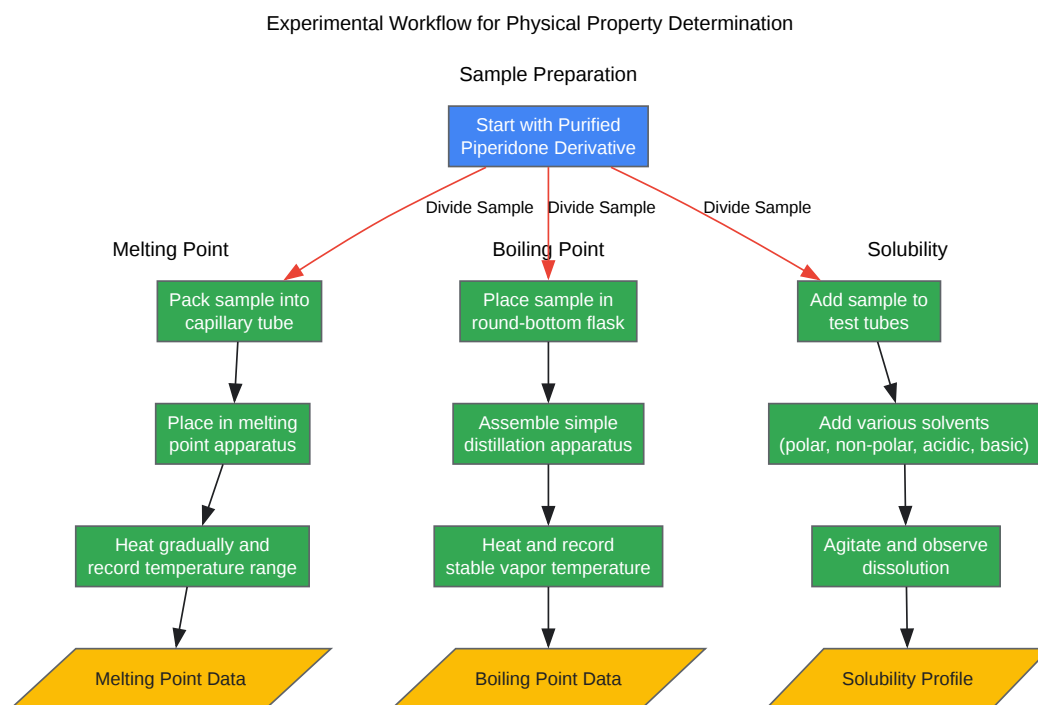
1.2.2. Boiling Point Determination The boiling point is the characteristic temperature at which a liquid turns into a gas at a given pressure.^[14]

- Protocol (Simple Distillation):
 - Approximately 10 mL of the liquid piperidone derivative is placed in a round-bottom flask.^[14]
 - A simple distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the vapor temperature.^[14]
 - The flask is heated gently.

- The temperature is recorded when it stabilizes as the liquid boils and the vapor condenses into the collection vessel. This stable temperature is the boiling point.[\[14\]](#)

1.2.3. Solubility Testing Solubility provides insights into the polarity of a molecule and its likely behavior in different solvent environments.[\[15\]](#) The basic nitrogen in the piperidine ring generally makes these compounds more water-soluble in acidic conditions.[\[16\]](#)

- Protocol:
 - Place approximately 20-30 mg of the piperidone derivative into a small test tube.[\[15\]](#)
 - Add about 1 mL of a chosen solvent (e.g., water, ethanol, hexane, 5% aq. HCl, 5% aq. NaOH) to the test tube.[\[15\]](#)
 - Agitate the mixture and observe whether the solid dissolves completely.
 - Record the compound as soluble, partially soluble, or insoluble in the tested solvent.[\[15\]](#)



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Caption: Workflow for determining key physical properties of piperidone derivatives.

Chemical Properties and Structural Characterization

The chemical properties of piperidone derivatives are dictated by the functional groups present: the cyclic secondary or tertiary amine and the ketone. This allows for a wide range of chemical

transformations and requires a suite of analytical techniques for complete characterization.

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized piperidone derivatives.[\[17\]](#)[\[18\]](#)

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[\[19\]](#)

- ^1H NMR: The proton NMR spectrum gives information on the chemical environment and connectivity of hydrogen atoms. Protons adjacent to the nitrogen and carbonyl groups in the piperidone ring will show characteristic chemical shifts.
- ^{13}C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the piperidone ring typically appears as a distinct downfield signal (around 200-210 ppm).
- Experimental Protocol:
 - Sample Preparation: Dissolve 10-20 mg of the piperidone derivative in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.[\[19\]](#)
 - Data Acquisition: Acquire ^1H , ^{13}C , and, if necessary, 2D NMR spectra (like COSY and HMQC) on a high-field NMR spectrometer.[\[2\]](#)
 - Data Analysis: Integrate signals, determine multiplicities (singlet, doublet, etc.), and assign chemical shifts to specific atoms in the molecule.

2.1.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the presence of specific functional groups.[\[19\]](#)

- Characteristic Absorptions:
 - C=O (Ketone): A strong, sharp absorption band typically appears in the range of 1700-1725 cm^{-1} .

- N-H (Secondary Amine): A moderate absorption band around 3300-3500 cm^{-1} for N-unsubstituted piperidones.
- C-N Stretch: Appears in the fingerprint region, typically between 1000-1250 cm^{-1} .
- Experimental Protocol (KBr Pellet Method):
 - Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) into a fine powder.[\[19\]](#)
 - Use a hydraulic press to form a transparent pellet from the powder.[\[19\]](#)
 - Place the pellet in an FTIR spectrometer and acquire the spectrum.[\[19\]](#)

2.1.3. Mass Spectrometry (MS) MS provides information about the molecular weight and fragmentation pattern of a compound, confirming its molecular formula.

- Experimental Protocol:
 - Dissolve a small amount of the sample in a suitable volatile solvent.
 - Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
 - Analyze the resulting mass-to-charge (m/z) ratio to determine the molecular weight of the parent ion and identify characteristic fragment ions.

Chromatographic Techniques

Chromatography is essential for the separation, purification, and purity assessment of piperidone derivatives.

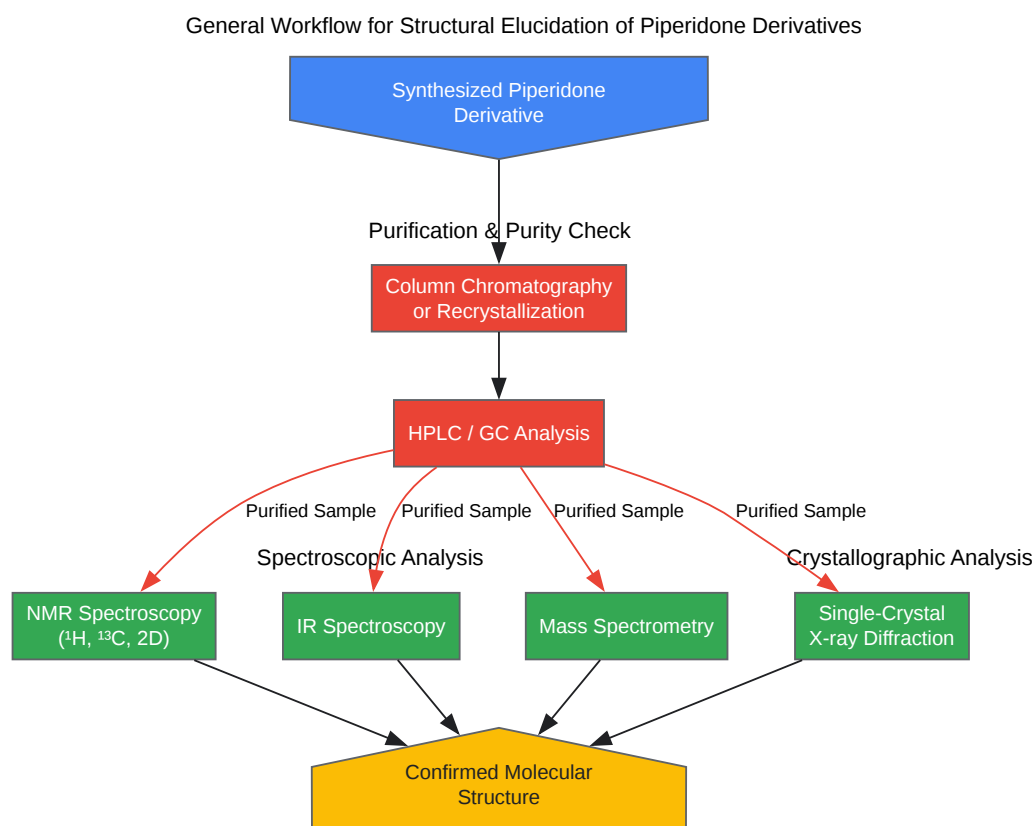
- High-Performance Liquid Chromatography (HPLC): Due to the polarity of many piperidone derivatives, reversed-phase HPLC is a common analytical method.[\[20\]](#) Mixed-mode or hydrophilic interaction liquid chromatography (HILIC) can also be effective for separating polar isomers.[\[21\]](#)

- Gas Chromatography (GC): GC can be used for more volatile and thermally stable piperidone derivatives.[\[20\]](#)

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.[\[22\]](#)[\[23\]](#) This technique is crucial for unambiguously determining stereochemistry and conformation, which is vital for understanding structure-activity relationships.[\[22\]](#)

- Experimental Protocol:
 - Crystal Growth: Grow single crystals of suitable size and quality (typically 0.1-0.3 mm) by slow evaporation of a solvent, vapor diffusion, or slow cooling.[\[22\]](#) Common solvents include ethanol, methanol, and ethyl acetate.[\[22\]](#)
 - Data Collection: Mount a single crystal on a goniometer head and place it in an X-ray diffractometer. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[\[22\]](#)
 - Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and molecular structure.[\[22\]](#)



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Caption: Workflow for the purification and structural confirmation of piperidone derivatives.

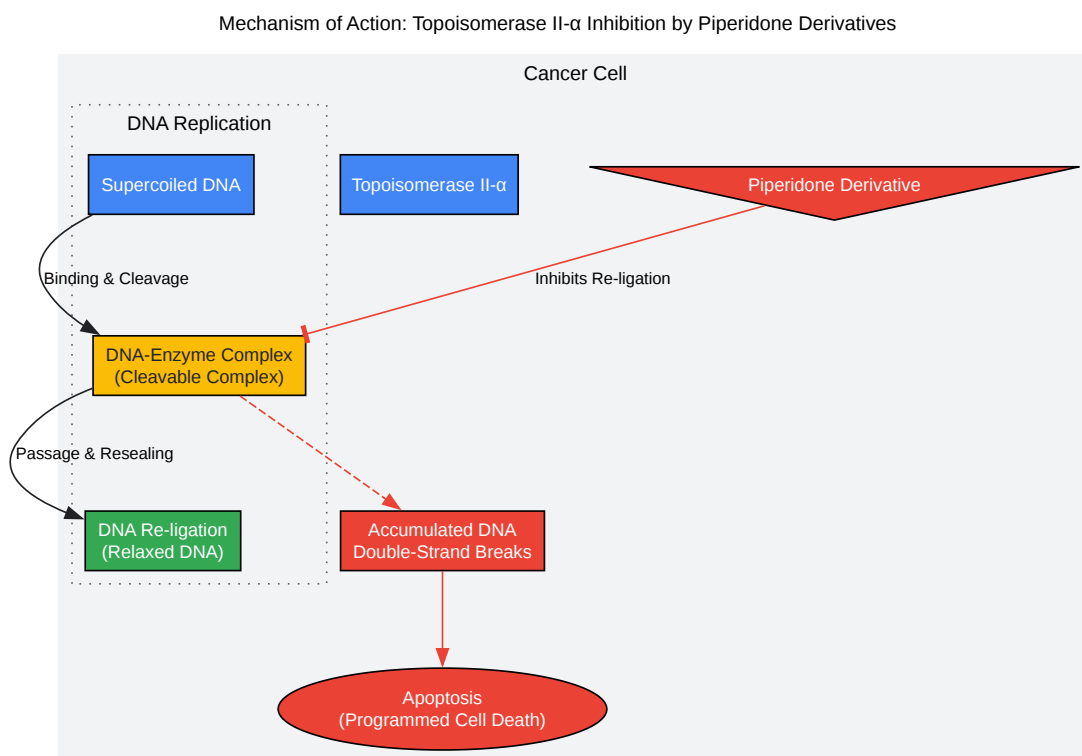
Biological Activity and Signaling Pathways

Piperidone derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.^[24] Many of their therapeutic effects, particularly in cancer, are achieved through interaction with specific cellular signaling pathways.

Anticancer Activity

Numerous studies have reported the potent anticancer properties of piperidone derivatives against various cancer cell lines, including colon, breast, and skin cancer.^[24] One of the identified mechanisms of action is the inhibition of topoisomerase II- α , an enzyme crucial for DNA replication in rapidly dividing cancer cells.^[24]

- Topoisomerase II- α Inhibition Pathway:
 - Topoisomerase II- α normally resolves DNA tangles and supercoils by creating transient double-strand breaks, allowing another DNA segment to pass through, and then resealing the break.
 - Certain piperidone derivatives can bind to the enzyme-DNA complex, stabilizing the double-strand break.
 - This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA damage.
 - The accumulation of irreparable DNA damage triggers the apoptotic (programmed cell death) cascade, ultimately leading to the death of the cancer cell.



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Caption: Inhibition of Topoisomerase II- α by piperidone derivatives leads to apoptosis.

Conclusion

Piperidone derivatives represent a versatile and highly valuable class of compounds in modern medicinal chemistry. Their physical properties dictate their formulation and bioavailability, while their rich chemical reactivity allows for the creation of diverse molecular libraries. The continued exploration of these compounds, guided by robust analytical and structural characterization, is crucial for unlocking their full therapeutic potential. The ability of these derivatives to interact with key biological pathways, such as DNA replication machinery in cancer cells, underscores their importance as promising leads in the development of next-generation pharmaceuticals.

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